(3-methylphenyl) carbamate
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Overview
Description
(3-methylphenyl) carbamate, also known as metolcarb, is a carbamate ester derived from carbamic acid. It is widely used as a pesticide due to its effectiveness in controlling a variety of pests. The compound is characterized by its chemical formula C9H11NO2 and a molecular weight of 165.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-methylphenyl) carbamate can be synthesized through various methods. One common approach involves the reaction of 3-methylphenol with methyl isocyanate under controlled conditions. Another method includes the use of carbonylimidazolide in water with a nucleophile, which provides an efficient and general method for the preparation of carbamates .
Industrial Production Methods
In industrial settings, this compound is often produced through a one-pot reaction involving carbon dioxide, amines, and halides in the presence of cesium carbonate and tetrabutylammonium iodide. This method offers mild reaction conditions and short reaction times, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(3-methylphenyl) carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-methylphenyl) carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-methylphenyl) carbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the pests . This mechanism is similar to that of other carbamate pesticides.
Comparison with Similar Compounds
Similar Compounds
Carbaryl: Another widely used carbamate pesticide with a similar mechanism of action.
Aldicarb: A more toxic carbamate pesticide used for controlling a broad spectrum of pests.
Propoxur: A carbamate pesticide with a similar structure and function.
Uniqueness
(3-methylphenyl) carbamate is unique due to its relatively low mammalian toxicity compared to other carbamate pesticides like aldicarb. This makes it a safer option for use in homes and gardens while still being effective in agricultural settings .
Properties
CAS No. |
33222-69-4 |
---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
(3-methylphenyl) carbamate |
InChI |
InChI=1S/C8H9NO2/c1-6-3-2-4-7(5-6)11-8(9)10/h2-5H,1H3,(H2,9,10) |
InChI Key |
VTONZKDPQTYHLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)N |
Origin of Product |
United States |
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